N-[1-(pyridin-2-yl)azetidin-3-yl]-1H-indole-2-carboxamide
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Overview
Description
N-[1-(pyridin-2-yl)azetidin-3-yl]-1H-indole-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyridine ring, an azetidine ring, and an indole carboxamide moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(pyridin-2-yl)azetidin-3-yl]-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of solvents, catalysts, and purification methods is crucial to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[1-(pyridin-2-yl)azetidin-3-yl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-[1-(pyridin-2-yl)azetidin-3-yl]-1H-indole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, including as an anti-cancer agent.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[1-(pyridin-2-yl)azetidin-3-yl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine and amide functionalities but lack the azetidine and indole moieties.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine ring but differ in the rest of the structure.
Uniqueness
N-[1-(pyridin-2-yl)azetidin-3-yl]-1H-indole-2-carboxamide is unique due to its combination of three distinct moieties: pyridine, azetidine, and indole carboxamide. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H16N4O |
---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
N-(1-pyridin-2-ylazetidin-3-yl)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C17H16N4O/c22-17(15-9-12-5-1-2-6-14(12)20-15)19-13-10-21(11-13)16-7-3-4-8-18-16/h1-9,13,20H,10-11H2,(H,19,22) |
InChI Key |
YBABXPRRPHTSNK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=CC=CC=N2)NC(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
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